1-Acetylpyrrolidine-2-carbothioamide
Description
1-Acetylpyrrolidine-2-carbothioamide is a heterocyclic compound featuring a pyrrolidine ring substituted with an acetyl group at the 2-position and a carbothioamide functional group. This discontinuation may reflect challenges in synthesis, stability, or commercial demand compared to analogous compounds.
Properties
IUPAC Name |
1-acetylpyrrolidine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZVQYIJIFEGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acetylpyrrolidine-2-carbothioamide typically involves the reaction of pyrrolidine with acetyl chloride and thiourea under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Acetylpyrrolidine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Acetylpyrrolidine-2-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetylpyrrolidine-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to bind to DNA and inhibit the proliferation of cancer cells . The compound may also interact with enzymes and proteins involved in cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Acetylpyrrolidine-2-carbothioamide with key analogs, focusing on structural features, synthesis, crystallographic data, and availability.
Structural Analogs and Substituent Effects
Key Observations :
- The acetyl group in this compound occupies the 2-position, distinct from N-substituted analogs (e.g., N-methyl or N-phenyl at the 1-position).
- N-Methyl and N-Phenyl analogs prioritize substitution at the pyrrolidine nitrogen, leading to planar thioamide moieties and distinct dihedral angles between substituents and the ring .
Key Observations :
- N-Methylpyrrolidine-1-carbothioamide is synthesized via a straightforward nucleophilic addition-elimination reaction under mild conditions .
- The synthesis route for this compound remains unspecified in the evidence, though acetylation of a pre-existing carbothioamide precursor is plausible.
Crystallographic and Hydrogen-Bonding Properties
Key Observations :
- N-Methylpyrrolidine-1-carbothioamide exhibits near-planar geometry between the thioamide and pyrrolidine ring, with slight dihedral variations between asymmetric units. Its hydrogen-bonding network stabilizes zigzag polymeric chains, a feature critical for crystal engineering .
- Data for this compound is lacking, but the acetyl group’s 2-position may sterically hinder similar intermolecular interactions.
Availability and Research Applicability
Key Observations :
Biological Activity
1-Acetylpyrrolidine-2-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, detailing its mechanisms, applications, and research findings.
- Molecular Formula : C7H12N2OS
- Molecular Weight : 172.25 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves the reaction of pyrrolidine with acetyl chloride and thiourea under controlled conditions, often utilizing solvents such as ethanol or methanol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has been shown to inhibit the proliferation of cancer cells, potentially through mechanisms involving DNA binding and disruption of cellular processes related to growth and division.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although detailed mechanisms remain under investigation.
Anticancer Studies
Recent studies have focused on the synthesis of pyrazoline derivatives from this compound, which have demonstrated significant anticancer activity:
| Compound Type | Cell Line | IC50 (μM) | Toxicity (HFL-1) |
|---|---|---|---|
| Pyrazoline Derivative | A549 | 13.49 ± 0.17 | 114.50 ± 0.01 |
| Pyrazoline Derivative | HeLa | 17.52 ± 0.09 | 173.20 ± 10 |
These findings indicate that certain derivatives exhibit potent activity against lung cancer (A549) and cervical cancer (HeLa) cells while maintaining low toxicity against normal human lung fibroblast cells (HFL-1).
Acetylcholinesterase Inhibition
Another area of research has explored the potential of carboxamide and carbothioamide derivatives derived from this compound as inhibitors of acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission, and its inhibition is significant for treating neurodegenerative diseases such as Alzheimer's:
| Compound Type | AChE Inhibition Activity |
|---|---|
| Carbamoyl Derivative | Moderate |
| Thiosemicarbazide Derivative | High |
These derivatives have shown promise in enhancing cognitive function by increasing acetylcholine levels in synaptic clefts.
Case Study: Anticancer Applications
In a recent study, researchers synthesized several analogs based on this compound and evaluated their anticancer properties. The study highlighted two specific analogs that exhibited remarkable potency against A549 and HeLa cell lines while demonstrating minimal toxicity towards normal cells. This suggests a favorable therapeutic index, making these compounds potential candidates for further development in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
